molecular formula C21H17N5O3 B5977583 8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Cat. No.: B5977583
M. Wt: 387.4 g/mol
InChI Key: LFZFIDWNZHCMHF-UHFFFAOYSA-N
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Description

8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach includes direct regioselective C-H cyanation of purines, which involves triflic anhydride activation, nucleophilic cyanation with TMSCN, and base-mediated elimination of trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, triflic anhydride for activation, and TMSCN for cyanation . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cyanation reactions yield cyano-substituted purine derivatives, while oxidation reactions may produce hydroxylated or ketone derivatives.

Scientific Research Applications

8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist of the TRPA1 channel and inhibit phosphodiesterases (PDEs) 4B/7A, leading to analgesic and anti-inflammatory effects . The compound’s structure allows it to bind to these targets and modulate their activity, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives such as:

Uniqueness

What sets 8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE apart is its unique combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-(2-hydroxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c1-23-18-17(19(28)24(2)21(23)29)25-12-15(13-8-4-3-5-9-13)26(20(25)22-18)14-10-6-7-11-16(14)27/h3-12,27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZFIDWNZHCMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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